molecular formula C20H21FN6O2 B10992221 N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B10992221
M. Wt: 396.4 g/mol
InChI Key: VQXNYYGJTKOPCW-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 1H-benzimidazole-2-amine, which is then reacted with ethyl chloroformate to form the corresponding carbamate. This intermediate is further reacted with 4-(4-fluorophenyl)piperazine to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety allows the compound to bind to nucleic acids and proteins, disrupting their normal function. This can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:

These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications.

Biological Activity

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound characterized by its complex structure, which includes a benzimidazole moiety and a piperazine ring. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C20H21ClN6O2C_{20}H_{21}ClN_6O_2 with a molecular weight of approximately 412.9 g/mol. Its structure can be broken down into key components:

ComponentDescription
BenzimidazoleA bicyclic structure known for its role in various biological activities.
PiperazineA six-membered ring that contributes to the compound's pharmacological properties.
CarboxamideA functional group that enhances solubility and bioactivity.

Antimicrobial Properties

Research has indicated that compounds containing benzimidazole derivatives exhibit antimicrobial activities. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. Studies suggest that it may inhibit tumor growth through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. For example, compounds with similar structural motifs have demonstrated activity against different cancer cell lines, including breast and lung cancer .

Neuroprotective Effects

There is growing evidence that benzimidazole derivatives possess neuroprotective effects. This compound has been investigated for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibiting MAO can lead to increased levels of neurotransmitters, which may alleviate symptoms of depression and anxiety .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as MAO suggests a potential role in treating mood disorders.
  • Receptor Modulation : Interactions with various receptors, including those involved in pain pathways, may contribute to its analgesic properties.
  • Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study 1 : An investigation into the antimicrobial effects of benzimidazole derivatives found that modifications at the piperazine ring significantly enhanced antibacterial potency against Gram-positive bacteria .
  • Study 2 : Research focusing on the anticancer properties revealed that similar compounds could inhibit tumor growth in vitro and in vivo models, suggesting their potential use as chemotherapeutic agents .

Properties

Molecular Formula

C20H21FN6O2

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H21FN6O2/c21-14-5-7-15(8-6-14)26-9-11-27(12-10-26)20(29)22-13-18(28)25-19-23-16-3-1-2-4-17(16)24-19/h1-8H,9-13H2,(H,22,29)(H2,23,24,25,28)

InChI Key

VQXNYYGJTKOPCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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